1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
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Overview
Description
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a triazolopyridazine moiety
Preparation Methods
The synthesis of 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Triazolopyridazine Moiety: This involves the cyclization of a suitable precursor, often involving a triazole and a pyridazine derivative.
Coupling Reactions: The final step involves coupling the piperazine derivative with the triazolopyridazine moiety under suitable conditions, often using a thiol reagent to introduce the thioether linkage.
Chemical Reactions Analysis
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves binding to specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to interact with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can be compared to other compounds with similar structures:
1-(4-Chlorophenyl)piperazine: This compound lacks the triazolopyridazine moiety and has different pharmacological properties.
1-(4-(4-Chlorophenyl)piperazin-1-yl)-3-(pyridin-2-yl)propan-2-one: This compound has a similar structure but differs in the position and type of functional groups, leading to different reactivity and applications.
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(pyridin-2-yl)ethanone: This compound lacks the triazolopyridazine moiety, resulting in different biological activities.
Properties
CAS No. |
1211666-34-0 |
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Molecular Formula |
C22H20ClN7OS |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H20ClN7OS/c23-16-4-6-17(7-5-16)28-11-13-29(14-12-28)21(31)15-32-20-9-8-19-25-26-22(30(19)27-20)18-3-1-2-10-24-18/h1-10H,11-15H2 |
InChI Key |
GIMDQUHQFLXQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 |
Origin of Product |
United States |
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